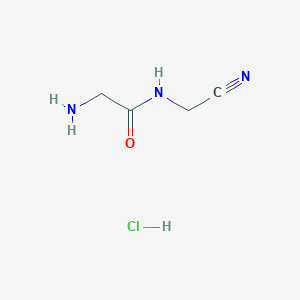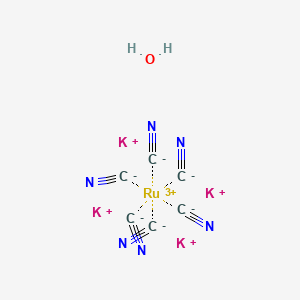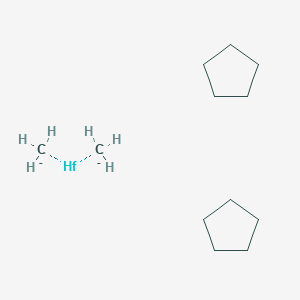
Lithium (6-bromopyridin-2-yl)triisopropoxyborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium (6-bromopyridin-2-yl)triisopropoxyborate is a chemical compound with the molecular formula C₁₄H₂₄BBrLiNO₃ and a molecular weight of 352.00 g/mol . It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . The compound is characterized by the presence of a bromopyridine moiety and a triisopropoxyborate group, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (6-bromopyridin-2-yl)triisopropoxyborate typically involves the reaction of 6-bromopyridine with triisopropoxyborane in the presence of a lithium base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference . The reaction mixture is then cooled to a low temperature, often below -20°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
Lithium (6-bromopyridin-2-yl)triisopropoxyborate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 6-bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
Lithium (6-bromopyridin-2-yl)triisopropoxyborate has several scientific research applications:
作用機序
The mechanism of action of Lithium (6-bromopyridin-2-yl)triisopropoxyborate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to various biological receptors, modulating their activity . The triisopropoxyborate group can participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity .
類似化合物との比較
Similar Compounds
Lithium (2-pyridinyl)triisopropoxyborate: Similar in structure but with a pyridine moiety at the 2-position instead of the 6-position.
Lithium (pyridin-2-yl)triisopropoxy borate: Another variant with the pyridine moiety at the 2-position.
Uniqueness
Lithium (6-bromopyridin-2-yl)triisopropoxyborate is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which imparts distinct reactivity and binding properties . This makes it particularly useful in specific synthetic and biological applications where other similar compounds may not be as effective .
特性
分子式 |
C14H24BBrLiNO3 |
|---|---|
分子量 |
352.0 g/mol |
IUPAC名 |
lithium;(6-bromopyridin-2-yl)-tri(propan-2-yloxy)boranuide |
InChI |
InChI=1S/C14H24BBrNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)13-8-7-9-14(16)17-13;/h7-12H,1-6H3;/q-1;+1 |
InChIキー |
FTAXIPIOPVRAPD-UHFFFAOYSA-N |
正規SMILES |
[Li+].[B-](C1=NC(=CC=C1)Br)(OC(C)C)(OC(C)C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


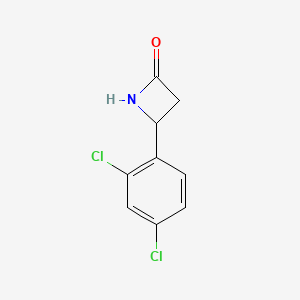
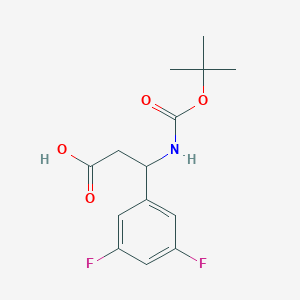
![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
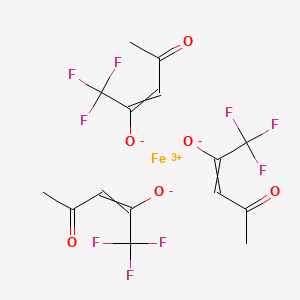
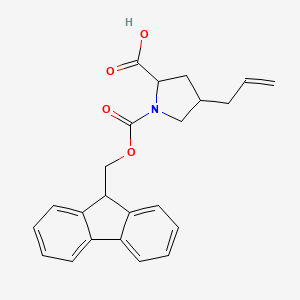
![2-Ethyl-3-(2-((2-isopropyl-5-methylcyclohexyl)oxy)-2-oxoethyl)-1-methyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B12504915.png)
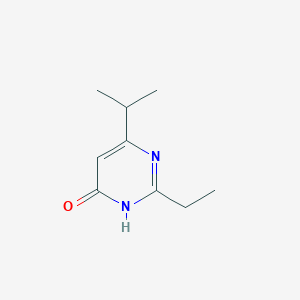
![4,7-Dichloro-3-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B12504920.png)
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
![(3Z)-5-[(2,6-dichlorophenyl)methylsulfonyl]-3-[[3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12504924.png)

